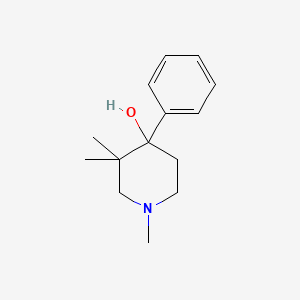

1,3,3-trimethyl-4-phenyl-4-piperidinol

Description

Contextualization of the Piperidinol Scaffold in Medicinal and Synthetic Chemistry

The piperidine (B6355638) ring is a foundational scaffold in pharmaceutical research and is a structural motif present in numerous natural products and synthetic drugs. google.com It is estimated that piperidine-containing compounds are among the most common synthetic medicinal building blocks used in drug construction. nih.gov

The 4-phenylpiperidine (B165713) substructure, in particular, is a key pharmacophore found in a wide array of pharmacologically active agents. wikipedia.orgnih.gov Derivatives of this scaffold are known to exhibit a range of effects on the central nervous system (CNS). wikipedia.org For instance, many potent opioid analgesics, such as meperidine and fentanyl, are based on the 4-phenylpiperidine framework. nih.gov This structural class also includes antipsychotic agents like haloperidol and selective serotonin reuptake inhibitors (SSRIs) such as paroxetine. wikipedia.org

The versatility of the piperidine scaffold is also evident in synthetic chemistry. A variety of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, allowing chemists to create vast libraries of diverse molecules for biological screening. nih.govacs.org The synthesis of N-aryl-substituted 4-piperidones, which are precursors to 4-piperidinol compounds, is a subject of ongoing research due to their importance as synthetic intermediates. acs.org

Significance of the 1,3,3-trimethyl-4-phenyl-4-piperidinol Framework for Academic Investigation

While this compound itself is not the subject of extensive published research, its specific molecular framework holds significance for academic investigation for several key reasons.

Firstly, the presence of a tertiary alcohol at the C4 position is of notable interest in medicinal chemistry. Primary and secondary alcohols can be metabolic "soft spots" in drug molecules, susceptible to oxidation or glucuronidation, which can lead to rapid metabolism and clearance. digitellinc.com In contrast, tertiary alcohols cannot be oxidized at that position, and the steric hindrance provided by the adjacent alkyl and phenyl groups can slow the rate of glucuronidation. digitellinc.com This often results in an improved metabolic profile, a desirable characteristic in drug discovery. digitellinc.comsemanticscholar.org The study of compounds like this compound allows researchers to explore the impact of this stable hydroxyl group on molecular properties.

Secondly, the specific substitution pattern offers a unique platform for structure-activity relationship (SAR) studies. The gem-dimethyl groups at the C3 position, combined with the N-methyl and the C4-phenyl groups, create a distinct three-dimensional shape. Academic investigation could focus on how this specific conformation influences binding to biological targets compared to other isomers or analogs. For example, quantitative structure-activity relationship (QSAR) studies on related series of 1-methyl-4-piperidinol esters have been used to define the optimal substitution patterns for analgesic activity. nih.gov The unique steric and electronic properties of the 1,3,3-trimethyl framework could be systematically compared to other known active piperidinol compounds to probe the requirements for specific biological activities.

Finally, this framework serves as a valuable building block for creating more complex molecules. Its distinct stereochemical and electronic properties can be exploited in diversity-oriented synthesis to generate novel libraries of compounds for high-throughput screening, potentially leading to the discovery of new biologically active agents. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fentanyl |

| Haloperidol |

| Meperidine |

| N-aryl-substituted 4-piperidones |

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-13(2)11-15(3)10-9-14(13,16)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHMJMVAPSQRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(C2=CC=CC=C2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,3 Trimethyl 4 Phenyl 4 Piperidinol and Its Analogues

Established Synthetic Routes to the Piperidinol Core

The construction of the 1,3,3-trimethyl-4-phenyl-4-piperidinol backbone relies on established synthetic strategies for forming the piperidine (B6355638) ring and introducing the key functional groups. These methods often involve the initial synthesis of a piperidone precursor followed by the addition of the phenyl group and subsequent N-alkylation.

Ring-Closing Reactions and Cyclization Strategies

The formation of the piperidine ring is a fundamental step in the synthesis of this compound. Various ring-closing reactions and cyclization strategies have been developed for the synthesis of piperidine and piperidone derivatives.

One common approach is the Dieckmann condensation of aminodicarboxylate esters. This intramolecular cyclization is a widely used method for preparing 4-piperidones. researchgate.net Another versatile method is the aza-Michael reaction, which can be employed to construct N-substituted 4-piperidones in a one-pot oxidation-cyclization process. kcl.ac.uk For instance, substituted divinyl ketones can react with a primary amine like benzylamine (B48309) in an aza-Michael cyclization to yield N-benzylic 4-piperidones. kcl.ac.uk

Multicomponent reactions (MCRs) also offer an efficient pathway to polysubstituted piperidones. researchgate.netnih.gov For example, a four-component reaction can be used to generate highly substituted piperidone scaffolds through an intermolecular Diels-Alder reaction. researchgate.net The Mannich reaction is another classical method for synthesizing 4-piperidones by condensing a ketone, an aldehyde, and an amine. mdma.ch Using acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products in these reactions. mdma.ch

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles, including piperidine precursors. biu.ac.ilnih.govthieme-connect.de This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of cyclic amines from acyclic diene precursors. biu.ac.ilnih.gov

Grignard and Organolithium Additions to Piperidones

The crucial step in the synthesis of this compound is the addition of a phenyl group to the carbonyl carbon of a 4-piperidone (B1582916) precursor, specifically 1,3,3-trimethyl-4-piperidone. This is typically achieved through the use of organometallic reagents such as Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., phenyllithium). libretexts.orgmnstate.eduwikipedia.orgnih.gov

These reagents act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound. The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group. mnstate.edu

The synthesis of the required precursor, 1,3,3-trimethyl-4-piperidone, can be accomplished through various methods. General synthetic routes to N-substituted-4-piperidones include Dieckmann cyclization, the Mannich reaction, and cyclization of dichloropentanone with a primary amine. guidechem.com

The reaction conditions for Grignard and organolithium additions, such as solvent and temperature, can significantly influence the reaction's outcome and yield. Anhydrous conditions are essential due to the high reactivity of these organometallic reagents with water. libretexts.org

| Reagent | Precursor | Product | Reaction Type |

| Phenylmagnesium Bromide | 1,3,3-trimethyl-4-piperidone | This compound | Grignard Reaction |

| Phenyllithium | 1,3,3-trimethyl-4-piperidone | This compound | Organolithium Addition |

N-Alkylation and Quaternization Reactions

The introduction of the N-methyl group to form this compound can be achieved through N-alkylation of a precursor like 3,3-dimethyl-4-phenyl-4-piperidinol. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.comyoutube.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) and formic acid to methylate primary or secondary amines, reliably stopping at the tertiary amine stage without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org

Quaternization of the resulting tertiary amine, this compound, can be accomplished by reacting it with an alkylating agent such as methyl iodide. researchgate.netresearchgate.net This reaction leads to the formation of a quaternary ammonium salt. The reaction is often carried out in a solvent like dimethylformamide (DMF) in a sealed tube at elevated temperatures. researchgate.net

| Reaction | Reagents | Product |

| N-Methylation | Formaldehyde, Formic Acid | This compound |

| Quaternization | Methyl Iodide | 1,1,3,3-tetramethyl-4-phenyl-4-piperidinol-1-ium iodide |

Novel and Optimized Synthetic Approaches

In addition to established routes, research has focused on developing more efficient, stereoselective, and versatile methods for the synthesis of 4-phenyl-4-piperidinols and their analogues.

Stereoselective Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of chiral piperidinols is of great importance, as different enantiomers or diastereomers of a compound can exhibit distinct biological activities. Several strategies have been explored to achieve stereocontrol in the synthesis of the piperidine core. nih.gov

One approach involves the use of chiral auxiliaries. For example, employing a chiral amine such as (S)-α-phenylethylamine in an aza-Michael cyclization can lead to the formation of separable, diastereomeric 4-piperidone products with resolved stereochemistry. kcl.ac.uk Another strategy is the use of chiral catalysts. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic imidates, which can then be chemoselectively reduced to piperidin-4-ols with excellent diastereoselectivity. nih.gov

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched piperidines. This can be achieved through enzymatic reactions or by using chiral reagents that selectively react with one enantiomer of a racemic mixture. researchgate.net Chiral resolution of racemic 1,3-dimethyl-4-phenylpiperidine intermediates has also been successfully performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

Metal-Catalyzed Transformations

Transition metal-catalyzed reactions have revolutionized organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. lookchem.comrsc.orgresearchgate.net These methods are increasingly being applied to the synthesis of piperidine derivatives.

Palladium-catalyzed C-H arylation has emerged as a powerful strategy for the direct introduction of an aryl group onto a C-H bond, eliminating the need for pre-functionalized starting materials. nih.govresearchgate.net This approach can be used for the synthesis of 4-arylpiperidines. Ligand-directed C-H arylation with diaryliodonium salts, catalyzed by palladium, has been shown to be effective for a range of substrates, including those with pyridine (B92270) directing groups. nih.gov

Cobalt-catalyzed cross-coupling reactions between halopiperidines and Grignard reagents provide another route to aryl-substituted piperidines. For instance, N-Boc-4-iodopiperidine can be coupled with phenylmagnesium bromide in the presence of a cobalt catalyst and a ligand like TMEDA to form N-Boc-4-phenylpiperidine. nih.gov

Furthermore, gold-catalyzed cyclization reactions have been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov These reactions often proceed through a cascade of transformations, including cyclization, reduction, and rearrangement, to afford the desired piperidinol products with high efficiency. nih.gov

Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach to complex molecules. nih.gov These reactions are characterized by their operational simplicity, reduction in the number of synthetic steps, and often, lower costs and environmental impact. mygreenlab.org Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer an elegant way to build molecular complexity in a controlled manner.

A notable example of a multicomponent approach to piperidine rings is the Petrenko-Kritschenko piperidone synthesis . This classic reaction involves the condensation of an aldehyde, an amine, and a diester of acetonedicarboxylic acid to yield a 4-piperidone. wikipedia.orgsynarchive.com The versatility of this reaction allows for the use of various aldehydes and amines, leading to a diverse range of substituted piperidones. wikipedia.org For instance, using benzaldehyde (B42025) and an appropriate amine can lead to 2,6-diaryl-4-piperidone precursors. The initial products of this reaction can then be further modified to introduce substituents at various positions of the piperidine ring.

Another powerful tool for the synthesis of piperidine scaffolds is the Mannich reaction . This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and a primary or secondary amine. dtic.mil In the context of 4-piperidone synthesis, a double Mannich reaction can be employed. google.com For the synthesis of analogues of this compound, a potential strategy involves the reaction of a suitable ketone, an aromatic aldehyde, and an amine. For example, the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate (B1210297) has been used to synthesize 2,6-diaryl-3-methyl-4-piperidones. nih.gov These piperidone intermediates can then be subjected to further reactions, such as Grignard addition of a phenyl group to the carbonyl, to generate the 4-phenyl-4-piperidinol core.

While direct synthesis of this compound via a one-pot multicomponent reaction is not extensively documented, the synthesis of its precursors, such as N-phenyl-4-methyl-4-piperidinol, has been reported. One such method involves the reaction of aniline (B41778) with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst. google.com This precursor can then be envisioned to undergo further methylation to yield the target compound.

The following table summarizes representative conditions for the synthesis of piperidone precursors using multicomponent reactions:

| Reaction Name | Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Petrenko-Kritschenko | Diethyl-α-ketoglutarate, Benzaldehyde, Ammonia | Water or Alcohols | Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate | Not specified | wikipedia.org |

| Mannich Reaction | Ethyl methyl ketone, Substituted aromatic aldehydes, Ammonium acetate | Not specified | 2,6-Diaryl-3-methyl-4-piperidones | Not specified | nih.gov |

| One-pot Synthesis | Aniline, 3-Methyl-1,3,5-pentanetriol | Ether | N-phenyl-4-methyl-4-piperidinol | Not specified | google.com |

| Aza-Michael Reaction | Divinyl ketones, Amine | Not specified | 2-Substituted-4-piperidones | High | nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other complex organic molecules. rsc.org The goal is to design processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. greenchemistry-toolkit.org Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. nih.govgreenchemistry-toolkit.orgwhiterose.ac.uktamu.edu

Atom Economy (AE) measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. whiterose.ac.uk

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (including reactants, solvents, and reagents) to the mass of the final product. greenchemistry-toolkit.org

E-Factor quantifies the amount of waste generated per kilogram of product. greenchemistry-toolkit.org

Multicomponent reactions inherently align well with the principles of green chemistry due to their high atom economy and reduction in the number of synthetic steps, which in turn minimizes solvent usage and waste generation. mygreenlab.orgrsc.org For example, the one-pot synthesis of highly functionalized piperidines catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature represents a green approach. mygreenlab.org

The choice of solvent is a critical factor in green chemistry. The use of water or other environmentally benign solvents is highly encouraged. sciencemadness.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdma.ch

| Synthetic Approach | Atom Economy (AE) | Process Mass Intensity (PMI) | E-Factor | Key Green Features |

| Traditional Linear Synthesis | Low to Moderate | High | High | - |

| Multicomponent Reaction (e.g., Petrenko-Kritschenko) | High | Moderate | Moderate | Fewer steps, reduced solvent use. |

| Cascade Reaction | High | Moderate | Moderate | High efficiency, controlled stereochemistry. |

| Green-Catalyzed MCR | High | Low | Low | Use of recyclable catalysts, benign solvents (e.g., water). |

The development of sustainable and green synthetic routes to this compound and its analogues remains an active area of research. By embracing multicomponent reactions, cascade sequences, and the principles of green chemistry, chemists can devise more efficient and environmentally responsible methods for producing these valuable compounds.

Elucidation of Molecular Structure and Stereochemistry

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 1,3,3-trimethyl-4-phenyl-4-piperidinol relies heavily on sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual nuclei and their connectivity, while Mass Spectrometry (MS) provides information on the compound's mass and fragmentation pattern, confirming its elemental composition and structural features.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular picture can be constructed.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provides foundational information about the chemical environment of each atom in this compound. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic shielding around a nucleus, which is highly dependent on its bonding and position within the molecule.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for each unique proton environment. The aromatic protons of the phenyl group typically resonate in the downfield region (δ 7.2-7.5 ppm). The N-methyl group protons appear as a singlet further upfield. The piperidine (B6355638) ring protons present more complex signals due to their diastereotopic nature and spin-spin coupling. The geminal dimethyl groups at the C3 position are expected to show two distinct singlets, reflecting their different spatial relationship to the other substituents on the six-membered ring. The hydroxyl proton signal can vary in position and is often broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group carbons show multiple signals in the aromatic region (δ 125-150 ppm), including a quaternary carbon (C-q) signal. The piperidine ring carbons (C2, C5, C6) and the methyl carbons (N-CH₃, C3-CH₃) resonate in the aliphatic region. The quaternary carbons C3 and C4 (bearing the hydroxyl and phenyl groups) have characteristic chemical shifts that are sensitive to the substitution pattern. For instance, the carbon bearing the hydroxyl group (C4) is significantly deshielded.

The following table summarizes the expected chemical shifts based on analyses of similar piperidine structures. cdnsciencepub.comcdnsciencepub.com

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.50 (m) | - |

| Phenyl C-q | - | ~145 |

| Phenyl C-o, C-m, C-p | - | 125 - 129 |

| Piperidine C2-H, C6-H | 2.0 - 3.0 (m) | ~55-65 |

| Piperidine C5-H | 1.5 - 2.0 (m) | ~25-35 |

| N-CH₃ | ~2.3 (s) | ~40-45 |

| C3-(CH₃)₂ | ~1.0 - 1.3 (two s) | ~20-30 |

| C3 (quaternary) | - | ~30-35 |

| C4 (quaternary) | - | ~70-75 |

| OH | Variable (s, broad) | - |

| (s = singlet, m = multiplet). Data are representative and derived from analysis of analogous structures. |

While 1D NMR identifies the basic connectivity, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the molecule's three-dimensional conformation. Techniques like COSY (Correlation Spectroscopy) identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Of particular importance for conformational analysis is Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov This technique detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. For this compound, NOESY is critical for determining the orientation of the substituents on the piperidine ring. The piperidine ring is expected to adopt a stable chair conformation. researchgate.netniscpr.res.in NOESY experiments can differentiate between axial and equatorial positions of the substituents by observing specific cross-peaks. For example, a NOE correlation between the N-methyl group protons and axial protons at C2 and C6 would provide strong evidence for the conformation of the ring and the orientation of the N-methyl group. Similarly, correlations between the phenyl protons and specific protons on the piperidine ring can establish the orientation of the phenyl group relative to the ring system. researchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₂₁NO. sigmaaldrich.com The theoretical monoisotopic (exact) mass calculated from this formula is 219.1623 g/mol . spectrabase.com

Experimental techniques such as High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) can verify this value. An experimental mass measurement that matches the theoretical value provides high confidence in the assigned molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

In mass spectrometry, the molecular ion (the ionized intact molecule) often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound (Molecular Weight: 219), the molecular ion peak [M]⁺ would be observed at m/z 219. cdnsciencepub.com

The fragmentation is dictated by the functional groups present, primarily the tertiary amine and the tertiary alcohol. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the formation of stable iminium ions. libretexts.org

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at [M-18]⁺, which would be m/z 201.

Loss of Methyl Group: Cleavage of a methyl group from the nitrogen or the C3 position would result in a fragment at [M-15]⁺, corresponding to m/z 204.

Phenyl Group Fragments: The stable aromatic ring can lead to characteristic fragments, such as the phenyl cation (m/z 77) or fragments retaining the phenyl group.

A table of plausible fragments for this compound is presented below.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 219 | [M]⁺ (Molecular Ion) | - |

| 204 | [M - CH₃]⁺ | CH₃• |

| 201 | [M - H₂O]⁺ | H₂O |

| 121 | [C₈H₉O]⁺ | C₆H₁₂N• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₁₄NO• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₈H₁₆NO• |

| 58 | [C₃H₈N]⁺ | C₁₁H₁₃O• |

| (Data is predictive based on established fragmentation principles for amines and alcohols) libretexts.orgmiamioh.edu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis provides key insights into the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its isomers displays characteristic absorption bands. For the α-isomer of the related 1,3,5-trimethyl-4-phenyl-4-piperidinol, a distinct O-H stretching band is observed around 3220 cm⁻¹, indicative of the hydroxyl group. cdnsciencepub.com The presence of the phenyl and methyl groups would also give rise to characteristic C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is primarily dictated by the electronic transitions within the phenyl group. Chalcone derivatives, which also feature phenyl rings connected to a carbonyl system, are studied for their electronic properties and can provide analogous data. nih.gov Studies on similar heterocyclic compounds show that interactions with biological macromolecules can induce changes in the UV-Vis spectrum, which are used to investigate binding properties. researchgate.net Theoretical and experimental studies on related molecules help in assigning the electronic transitions responsible for the observed absorption bands. nih.gov

Table 1: Spectroscopic Data for Piperidinol Derivatives

| Spectroscopic Technique | Isomer | Characteristic Band/Peak | Reference |

|---|---|---|---|

| Infrared (IR) | α-isomer (1,3,5-trimethyl) | ~3220 cm⁻¹ (O-H stretch) | cdnsciencepub.com |

| UV-Visible (UV-Vis) | General Phenylpiperidines | Absorption maxima related to phenyl group π→π* transitions | nih.govresearchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

In the crystalline state, molecules of piperidinol derivatives are organized in a specific lattice structure stabilized by various intermolecular forces. researchgate.net Hirshfeld surface analysis is a powerful tool used to investigate these interactions. researchgate.netnih.gov For similar piperidine structures, the crystal packing is dominated by hydrogen bonding and other weak interactions. researchgate.netresearchgate.net

Key interactions include:

Hydrogen Bonding: The hydroxyl group (O-H) and the piperidine nitrogen (N-H in secondary amine analogues or protonated forms) are primary sites for hydrogen bonding. O–H⋯O and N–H⋯O hydrogen bonds often link molecules into chains or dimers. researchgate.net

C–H⋯O and C–H⋯π Interactions: Weaker C–H⋯O hydrogen bonds and C–H⋯π interactions, where a hydrogen atom interacts with the electron cloud of the phenyl ring, further stabilize the three-dimensional network. researchgate.netresearchgate.net

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For 4-phenylpiperidine (B165713) derivatives, the piperidine ring typically adopts a chair or a distorted boat/twist-boat conformation. researchgate.netnih.govnih.gov In the crystal structure of one derivative, the piperidine moiety was found in a twist-boat conformation. researchgate.net In another case, crystals were found to contain two different conformers, one with an equatorial substituent and another with an axial one, demonstrating that multiple conformations can coexist in the solid state. nih.gov The specific conformation adopted is a fine balance between intramolecular steric strain and the stabilizing forces of intermolecular interactions in the crystal lattice.

Table 2: Crystallographic and Intermolecular Interaction Data for Related Piperidine Compounds

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Dominant Conformation | Chair, Twist-Boat | Reveals the lowest energy conformation in the solid state. | researchgate.netnih.govnih.gov |

| Primary Interactions | N—H⋯O, O—H⋯O Hydrogen Bonds | Form primary structural motifs like chains and dimers. | researchgate.net |

| Secondary Interactions | C–H⋯O, C–H⋯π, H⋯H contacts | Provide additional stabilization to the crystal lattice. | researchgate.netresearchgate.net |

| Hirshfeld Surface Analysis | H⋯H, H⋯O, and H⋯C contacts are predominant. | Quantifies the contribution of different intermolecular forces. | researchgate.netnih.gov |

Stereochemical Assignments and Conformational Equilibria

The stereochemistry of this compound is complex due to multiple chiral centers and the conformational flexibility of the piperidine ring.

The substitution pattern on the piperidine ring gives rise to multiple diastereomers. For the analogous 1,3,5-trimethyl-4-phenyl-4-piperidinol, three isomers, designated α, β, and γ, have been synthesized and characterized. cdnsciencepub.com The configuration of these isomers was unequivocally assigned using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR. cdnsciencepub.com The chemical shifts of the carbon atoms in the piperidine ring and the methyl substituents are highly sensitive to their spatial orientation (axial or equatorial), allowing for clear differentiation between the diastereomers. For instance, an equatorial methyl group at C-3 in the α-isomer of the 1,3,5-trimethyl analogue gives a characteristic ¹³C resonance at 12.24 ppm. cdnsciencepub.com

The six-membered piperidine ring is not planar and exists in a dynamic equilibrium between several conformations, primarily the chair and boat forms. libretexts.orgslideshare.net

Chair Conformation: This is generally the most stable conformation as it minimizes both angle strain and torsional strain by keeping substituents in staggered positions. libretexts.org For 4-phenylpiperidines, there is an equilibrium between two chair conformers, one with the phenyl group in an axial position and one with it in an equatorial position. nih.gov The relative stability depends on the other substituents on the ring. The presence of bulky methyl groups, as in this compound, introduces significant steric interactions, such as 1,3-diaxial strain, which influences the preferred conformation. youtube.com

Table 3: Conformational and Stereochemical Data

| Feature | Description | Method of Analysis | Reference |

|---|---|---|---|

| Isomers | α, β, and γ diastereomers identified for the 1,3,5-trimethyl analogue. | ¹³C and ¹H NMR Spectroscopy | cdnsciencepub.com |

| Ring Conformation | Exists in an equilibrium between chair and skew-boat forms. | NMR Spectroscopy, Molecular Mechanics (MM2) | nih.govias.ac.in |

| Substituent Preference | Phenyl group can be axial or equatorial; equilibrium depends on other ring substituents. | Computational Modeling, NMR | nih.gov |

| Conformational Energy | Chair conformation is generally the most stable, followed by the twist-boat and boat. | Theoretical Calculations, Spectroscopic Evidence | libretexts.orgslideshare.net |

Computational and Theoretical Chemistry of 1,3,3 Trimethyl 4 Phenyl 4 Piperidinol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 1,3,3-trimethyl-4-phenyl-4-piperidinol. These methods offer a robust framework for analyzing molecular orbitals, determining the energetics of different spatial arrangements, and predicting spectroscopic signatures.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's ability to interact with other chemical species. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies greater stability and lower reactivity. researchgate.netresearchgate.netnih.gov

Computational studies on analogous 4-phenylpiperidine (B165713) derivatives suggest that the HOMO is typically localized on the phenyl ring and the nitrogen atom of the piperidine (B6355638) ring, owing to the presence of π-electrons and the lone pair of electrons on the nitrogen. Conversely, the LUMO is often distributed over the phenyl ring's anti-bonding π* orbitals.

Table 1: Calculated Electronic Properties of this compound (Representative Values)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and based on DFT calculations (B3LYP/6-31G) of similar 4-phenyl-4-piperidinol structures.*

The conformational flexibility of the piperidine ring in this compound is a critical aspect of its molecular behavior. The piperidine ring can adopt several conformations, with the chair and boat forms being the most significant. The presence of bulky substituents, namely the three methyl groups and the phenyl group, significantly influences the relative stability of these conformers.

Quantum chemical calculations can predict the relative energies of these different conformations. For substituted piperidines, the chair conformation is generally the most stable due to minimized steric strain and torsional strain. cdnsciencepub.comias.ac.in However, the presence of multiple substituents can lead to complex steric interactions that may stabilize alternative conformations, such as a twist-boat or skew-boat form. cdnsciencepub.com In the case of this compound, the chair conformation where the phenyl group occupies an equatorial position is expected to be the most energetically favorable to minimize steric hindrance.

Table 2: Relative Energies of this compound Conformers (Representative Values)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Phenyl) | 0.0 |

| Chair (Axial Phenyl) | 3.5 |

| Twist-Boat | 5.8 |

| Boat | 7.2 |

Note: These values are representative and based on DFT calculations of analogous substituted piperidines.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can help in the assignment of signals in experimentally obtained spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. For instance, the chemical shifts of the piperidine ring protons and carbons will differ significantly between chair and boat conformations. cdnsciencepub.com

IR Spectroscopy: The vibrational frequencies calculated through quantum chemical methods correspond to the various vibrational modes of the molecule. These can be correlated with the peaks observed in an experimental IR spectrum. Key vibrational modes for this compound would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and phenyl groups, and various C-N and C-C stretching and bending modes of the piperidine ring.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. MD simulations are particularly useful for exploring conformational sampling and the effects of the solvent environment.

The surrounding solvent can have a significant impact on the structure and conformational equilibrium of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. These interactions, which can include hydrogen bonding and van der Waals forces, can stabilize certain conformations over others. For example, in a polar solvent like water, conformations that expose the polar hydroxyl group to the solvent may be favored. The solvent can also influence the electronic properties of the molecule by polarizing its electron density. By running simulations in different solvents, it is possible to predict how the conformational preferences and dynamics of this compound might change in various chemical environments. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Docking and Ligand-Target Interaction Modeling (In Silico)

Computational methods, particularly molecular docking and ligand-target interaction modeling, provide valuable insights into the potential biological activity of a compound by predicting its binding behavior with macromolecular targets. While specific in silico studies on this compound are not extensively available in the public domain, the principles of these computational techniques and data from structurally related 4-phenyl-4-piperidinol analogs can be used to infer its likely interaction patterns and druggability.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score or binding energy. The 4-phenyl-piperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system, such as opioid receptors. longdom.orgtandfonline.com

Studies on analogous 4-phenyl-piperidine derivatives have shown that the piperidine ring and the phenyl group are crucial for interaction with various receptors. nih.gov For instance, in the context of opioid receptors, the protonated nitrogen of the piperidine ring often forms a key ionic interaction with an acidic residue (e.g., Aspartic acid) in the binding pocket. tandfonline.commdpi.com The phenyl group typically engages in hydrophobic or π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine within the receptor. tandfonline.com

The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-receptor complex. The trimethyl substitutions on the piperidine ring of this compound would influence its conformational flexibility and steric profile, which in turn would affect its fit within a binding site.

To illustrate the potential binding affinities, a hypothetical docking study of this compound against a panel of common CNS targets is presented in the table below. It is important to note that these are representative values based on studies of similar compounds and are not the result of a direct computational study on this specific molecule.

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Biological Macromolecules

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Mu-Opioid Receptor | 4DKL | -8.5 | Asp147, Tyr148, Trp318 |

| Dopamine D2 Receptor | 6CM4 | -7.9 | Asp114, Phe389, Trp386 |

| Serotonin 5-HT2A Receptor | 6A93 | -8.2 | Asp155, Phe339, Trp336 |

Ligand Efficiency and Druggability Descriptors

Ligand efficiency (LE) and other druggability descriptors are metrics used in drug discovery to assess the quality of a compound and its potential for development into a drug. wikipedia.orgcsmres.co.uk These metrics help in optimizing lead compounds by considering not just their potency but also their physicochemical properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is a useful metric for comparing compounds of different sizes and is calculated using the formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target. wikipedia.org

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP). It is a valuable parameter for identifying compounds that are likely to have a good balance of potency and drug-like properties. High lipophilicity can lead to issues such as poor solubility and off-target effects. LLE is calculated as:

LLE = pIC50 - logP

A higher LLE value is preferred, with a value between 5 and 7 often considered optimal. csmres.co.uk

Other important druggability descriptors include molecular weight (MW), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are often evaluated in the context of Lipinski's Rule of Five, which provides a general guideline for the oral bioavailability of a drug.

The table below presents a hypothetical profile of ligand efficiency and druggability descriptors for this compound, based on its chemical structure and typical values for similar small molecules.

Table 2: Predicted Ligand Efficiency and Druggability Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C14H21NO | - |

| Molecular Weight ( g/mol ) | 219.32 | Influences absorption and distribution |

| Number of Non-Hydrogen Atoms | 16 | Used in LE calculation |

| Predicted logP | 2.8 | Measure of lipophilicity |

| Hydrogen Bond Donors | 1 | Potential for H-bond interactions |

| Hydrogen Bond Acceptors | 2 | Potential for H-bond interactions |

| Topological Polar Surface Area (Ų) | 23.47 | Relates to membrane permeability |

| Predicted pIC50 (Hypothetical) | 7.5 | Measure of potency |

| Ligand Efficiency (LE) | 0.47 | Indicates binding efficiency per atom |

Chemical Transformations and Derivatization Studies

Functional Group Modifications

Modifications of the existing functional groups are a primary strategy for altering the physicochemical properties of the parent compound.

The tertiary hydroxyl group of 1,3,3-trimethyl-4-phenyl-4-piperidinol is a prime site for derivatization, most notably through esterification. This reaction converts the polar hydroxyl group into a less polar ester, which can significantly alter properties like lipophilicity and metabolic stability.

Esterification is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. psu.edu The choice of acylating agent allows for the introduction of a wide variety of ester moieties. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester, while reaction with benzoyl chloride would produce the benzoate (B1203000) ester.

Another common method for derivatizing hydroxyl groups is silylation, which involves reacting the alcohol with a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI). restek.comtcichemicals.com This process forms a trimethylsilyl (B98337) (TMS) ether, which increases the volatility of the compound, a technique often employed for gas chromatography (GC) analysis. tcichemicals.comresearch-solution.com

Table 1: Potential Hydroxyl Group Derivatives of this compound

| Derivative Type | Reagent Example | Resulting Functional Group |

| Acetate Ester | Acetyl Chloride | -OCOCH₃ |

| Benzoate Ester | Benzoyl Chloride | -OCOC₆H₅ |

| Trimethylsilyl (TMS) Ether | BSTFA | -OSi(CH₃)₃ |

| Pentafluorobenzyl (PFB) Ether | PFB-Br | -OCH₂C₆F₅ |

This table represents potential derivatives based on standard chemical reactions for hydroxyl groups.

The tertiary nitrogen atom in the piperidine (B6355638) ring is nucleophilic and basic, allowing for two principal types of modification: N-alkylation and N-oxide formation.

N-Alkylation: As the nitrogen in this compound is already a tertiary amine (N-methyl), further standard alkylation to form a quaternary ammonium (B1175870) salt is possible. This is typically accomplished by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net This transformation introduces a permanent positive charge, converting the molecule into a quaternary ammonium salt, which drastically increases its polarity and water solubility.

N-Oxide Formation: The tertiary nitrogen can be oxidized to form an N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.commdpi.org The formation of an N-oxide introduces a polar N-O bond, which can alter the compound's pharmacological and pharmacokinetic profile. N-oxides are sometimes used as prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.comgoogle.com

Synthesis of Analogues and Scaffold Modifications

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to determine which features are critical for its biological activity. oncodesign-services.com For the 4-phenylpiperidine (B165713) scaffold, SAR studies have provided key insights. By synthesizing and testing a series of related compounds, researchers can identify the "pharmacophore"—the essential molecular features responsible for activity. oncodesign-services.comslideshare.net

Key modifications in SAR studies of 4-phenylpiperidine analogs often include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl ring can probe the electronic and steric requirements of the binding pocket.

Modification of the N-substituent: Replacing the N-methyl group with other alkyl or aralkyl groups (e.g., ethyl, benzyl) can explore the space available around the nitrogen atom.

Alterations to the Piperidine Ring: Changing the substitution pattern on the piperidine ring, for example by removing or shifting the gem-dimethyl groups at the C3 position, can reveal the importance of the ring's conformation.

Table 2: Illustrative SAR Modifications for the 4-Phenyl-4-piperidinol Scaffold

| Modification Area | Example Modification | Potential Impact Explored |

| Phenyl Ring | Addition of a 4'-chloro group | Electronic effects, halogen bonding potential |

| Phenyl Ring | Addition of a 3'-methoxy group | Steric bulk, hydrogen bond acceptor capacity |

| Nitrogen Atom | Replacement of N-methyl with N-benzyl | Lipophilicity, steric interactions |

| Piperidine Ring | Removal of C3-methyl groups | Conformational flexibility, steric bulk |

This table is illustrative of general SAR strategies applied to the 4-phenylpiperidine class of compounds. nih.govdrugdesign.orgnih.gov

Bioisosteric replacement is a strategy in medicinal chemistry used to replace one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or metabolic profile. u-tokyo.ac.jp

For this compound, several bioisosteric replacements could be envisioned:

Phenyl Ring Replacement: The phenyl group could be replaced by other aromatic or heteroaromatic rings, such as thiophene, pyridine (B92270), or thiazole. This explores different electronic distributions and potential new interactions with a biological target. nih.gov

Hydroxyl Group Replacement: The tertiary hydroxyl group could be replaced with bioisosteres like an amino group (-NH₂) or a thiol group (-SH). u-tokyo.ac.jp These changes would alter the hydrogen bonding capability of the molecule.

Ester/Amide Bioisosteres: If the hydroxyl group is esterified, the resulting ester linkage could be replaced with more stable bioisosteres like a 1,3,4-oxadiazole (B1194373) ring. nih.govijper.org This heterocycle can mimic the electronic properties of an ester or amide bond but is often more resistant to hydrolysis. nih.gov

Reaction Mechanism and Kinetic Investigations

Detailed mechanistic and kinetic studies for this compound itself are not widely published. However, the mechanisms of its key reactions can be inferred from established principles of organic chemistry.

Esterification: The mechanism of esterification with an acid chloride involves nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form a protonated ester, which is then deprotonated (often by a base like pyridine) to yield the final product.

N-Alkylation: The N-alkylation to form a quaternary ammonium salt proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. nih.gov

N-Oxide Formation: The oxidation of the tertiary amine with an agent like mCPBA involves the nucleophilic attack of the nitrogen atom on the electrophilic outer oxygen of the peroxy acid. This is a concerted process where the N-O bond is formed as the weak O-O bond of the peroxy acid breaks, releasing a molecule of the corresponding carboxylic acid (meta-chlorobenzoic acid in this case).

Kinetic investigations for these reactions would involve monitoring the disappearance of reactants or the appearance of products over time under various conditions (e.g., different temperatures, concentrations, or catalysts) to determine the reaction rate, order, and activation energy.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating a compound from impurities, metabolites, or matrix components. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for the analysis of non-volatile compounds like 1,3,3-trimethyl-4-phenyl-4-piperidinol. A reversed-phase HPLC method would be the most probable approach for assessing purity and for quantification. The method would typically employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. zsmu.edu.ua Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of the main compound from any potential synthesis byproducts or degradants. Detection would most commonly be achieved using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector set to a wavelength where the phenyl group exhibits maximum absorbance.

Hypothetical HPLC Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC can be challenging due to its polar hydroxyl group and relatively high molecular weight, which can lead to poor peak shape and thermal degradation. Therefore, derivatization to create a more volatile and thermally stable analogue is a common strategy. The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether through a reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting derivative is more suitable for GC analysis. The subsequent mass spectrometry (MS) analysis provides fragmentation patterns that are crucial for structural confirmation. nist.gov

Hypothetical GC-MS Derivatization and Analysis:

| Step | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Heat sample with agent at 70°C for 30 minutes. |

| GC Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Advanced Mass Spectrometric Approaches

Mass spectrometry is an indispensable tool for obtaining detailed structural information and achieving high sensitivity in quantitative studies.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of In Vitro Metabolites

To study the metabolism of this compound, the compound would be incubated with liver microsomes or hepatocytes. The resulting mixture would be analyzed by LC-MS/MS. In this technique, the parent molecule is selected in the first mass spectrometer and fragmented. The resulting fragment ions are then analyzed in the second mass spectrometer. The fragmentation pattern provides a structural fingerprint that can be used to identify metabolites, which often involve reactions like hydroxylation of the phenyl ring or N-demethylation.

Quantitative Analysis in Complex Chemical Matrices

For quantifying this compound in a complex environment, such as a chemical reaction mixture, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. A stable isotope-labeled internal standard would ideally be used to ensure accuracy. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where a specific parent-to-daughter ion transition is monitored for both the analyte and the internal standard. This minimizes interference from the matrix and allows for precise quantification.

Molecular Interactions with Biological Targets Mechanistic and in Vitro Focus

Protein-Ligand Interaction Dynamics

Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No research data is available from biophysical studies such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to characterize the molecular interactions of 1,3,3-trimethyl-4-phenyl-4-piperidinol with biological targets.

Structural Biology Approaches (e.g., Cryo-EM, X-ray crystallography of ligand-protein complexes)

There are no published studies on the structural biology of this compound, such as Cryo-EM or X-ray crystallography, in complex with any biological target.

Applications in Chemical Synthesis and Materials Science

Precursors for Advanced Organic Materials and Functional Molecules (e.g., Non-linear Optical Chromophores)

There is no specific information available in the searched scientific literature to suggest that 1,3,3-trimethyl-4-phenyl-4-piperidinol is utilized as a precursor for advanced organic materials or functional molecules such as non-linear optical (NLO) chromophores.

The field of non-linear optics often employs organic molecules with specific characteristics, such as large conjugated π-electron systems and significant charge-transfer character, to achieve high NLO responses. nih.govnih.gov Research in this area has explored various classes of organic compounds, including pyrimidine (B1678525) derivatives and chalcones, for their potential in NLO applications. nih.govresearchgate.netresearchgate.net For instance, certain semiorganic crystals of piperidine (B6355638) derivatives, like cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, have been investigated for their NLO properties. researchgate.net However, a direct link or application of this compound in this domain has not been documented in the available sources.

The following table provides examples of compounds that have been studied for their NLO properties, to illustrate the types of structures typically investigated in this field.

| Compound Class | Example Compound | Investigated for NLO Properties |

| Pyrimidine Derivative | N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Yes nih.gov |

| Piperidin-4-one Derivative | cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one | Yes researchgate.net |

| Chalcone Derivative | (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Yes researchgate.net |

This table is for illustrative purposes to show the types of compounds studied for NLO properties and does not include the subject compound due to a lack of data.

Development of Chemical Probes and Tags for Research

No information was found in the searched literature regarding the use of this compound in the development of chemical probes or tags for research purposes.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function. uni.lu The development of such probes is a complex process that involves optimizing for potency, selectivity, and appropriate physicochemical properties to be effective in a biological system. While piperidine-containing molecules can be scaffolds for bioactive agents, there is no evidence to suggest that this compound has been specifically developed or utilized as a chemical probe or tag.

Emerging Research Perspectives and Unexplored Avenues

Innovations in Synthetic Pathways and Derivatization Strategies

The classic synthesis of 4-aryl-4-piperidinol scaffolds is well-established, but modern organic chemistry is providing innovative and more efficient routes. Emerging strategies focus on improving yield, stereoselectivity, and reducing the environmental impact of these syntheses. nih.govajchem-a.comnews-medical.net

Innovations in Synthesis: Recent advancements in the synthesis of highly substituted piperidine (B6355638) rings are applicable to the core structure of 1,3,3-trimethyl-4-phenyl-4-piperidinol. nih.govajchem-a.com These methods offer novel ways to construct the piperidine heterocycle, which is a crucial component in numerous pharmaceuticals. nih.govmdpi.com Key innovative approaches include:

Catalytic Hydrogenation: Modern methods utilize transition metal catalysis under increasingly mild conditions to reduce corresponding pyridine (B92270) precursors. nih.gov For instance, rhodium catalysts have been effective for creating 3-substituted piperidines from dihydropyridines, a strategy that could be adapted for precursors to the title compound. acs.org

Intramolecular Cyclization: Gold-catalyzed annulation procedures and radical-mediated cyclizations represent cutting-edge techniques for forming the piperidine ring with high degrees of control over substitution patterns. nih.govajchem-a.com Radical cyclization, in particular, can be achieved through methods like copper-catalyzed 1,6-hydrogen atom transfer. mdpi.com

Biocatalysis and C-H Functionalization: A groundbreaking two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net Enzymes are used to selectively install a hydroxyl group on the piperidine ring, which can then be used as a handle for further modification via nickel-catalyzed cross-coupling, dramatically simplifying the synthesis of complex derivatives. news-medical.net

Multicomponent Reactions (MCRs): One-pot MCRs are being developed to construct highly substituted piperidines from simple starting materials, offering a streamlined and efficient alternative to traditional multi-step syntheses. ajchem-a.com

Derivatization Strategies: The structure of this compound, with its tertiary alcohol and secondary amine (after potential N-demethylation), offers two primary sites for derivatization to create novel molecules.

At the 4-Hydroxy Group: The hydroxyl group can be esterified or etherified to produce a wide range of derivatives. This is a common strategy to modulate the physicochemical properties and biological activity of the parent compound.

At the Piperidine Nitrogen: The nitrogen atom is a key site for modification. Alkylation, acylation, or the introduction of more complex moieties can significantly alter the molecule's interaction with biological targets. nih.gov For example, designing hybrid molecules by attaching other pharmacophores to the piperidine nitrogen is a recognized strategy in drug discovery. nih.gov

These derivatization strategies are often guided by the goal of enhancing binding affinity to a specific biological target or improving pharmacokinetic properties.

Application of Advanced Computational Methodologies for Molecular Design

The synergistic relationship between computational chemistry and experimental science has revolutionized molecular design. news-medical.netsciengpub.irresearchgate.net For a scaffold like this compound, these methodologies allow for the rapid in silico design and evaluation of new derivatives, saving significant time and resources. sciengpub.irresearchgate.net

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net For piperidine-based compounds, QSAR can identify key molecular descriptors—such as specific electronic or topological features—that are critical for activity, thereby guiding the design of more potent analogs. nih.govresearchgate.net

Virtual Screening and Molecular Docking: Virtual screening involves docking large libraries of compounds against a biological target's three-dimensional structure to identify potential hits. sciengpub.irresearchgate.net This can be applied to screen virtual libraries of this compound derivatives against various receptors. sciengpub.ir Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site, providing insights into the molecular interactions driving binding. nih.govrsc.orgnih.gov

Fragment-Based Drug Design (FBDD): This approach uses small molecular fragments to map the binding pockets of a target. The piperidine scaffold itself can be considered a 3D fragment. whiterose.ac.uk Computational methods can then be used to link these fragments or grow them into more potent, larger molecules. whiterose.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, helping to assess the stability of binding interactions predicted by docking. researchgate.netnih.govrsc.org These simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding event. nih.gov

The table below summarizes computational tools and their applications in designing molecules based on piperidine scaffolds.

| Computational Method | Application in Molecular Design of Piperidine Derivatives | References |

| QSAR | Predicts biological activity based on chemical structure; identifies key features for potency. | nih.govresearchgate.net |

| Molecular Docking | Predicts binding mode and affinity of derivatives to a target protein (e.g., receptors, enzymes). | nih.govrsc.orgnih.gov |

| Virtual Screening | Rapidly screens large libraries of potential derivatives to identify promising candidates. | sciengpub.irresearchgate.net |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex and clarifies interaction dynamics. | researchgate.netnih.govrsc.org |

Identification of Novel Molecular Interaction Profiles (In Vitro/In Silico)

Understanding how a molecule interacts with its biological targets is fundamental to elucidating its mechanism of action. A combination of in silico (computer-based) and in vitro (laboratory-based) methods is employed to map these molecular interaction profiles for piperidine derivatives.

In Silico Profiling: Molecular docking is the primary in silico tool for predicting these interactions. rsc.orgnih.gov Studies on analogous 4-phenylpiperidine (B165713) and N-phenylpiperazine compounds have shown that their binding to receptors is often governed by a combination of forces: nih.govrsc.org

Hydrogen Bonds: The hydroxyl group of a 4-piperidinol or hydrogen bond acceptors/donors on derivatized side chains can form critical hydrogen bonds with amino acid residues (like serine or glutamine) in the target's binding site. rsc.org

Electrostatic and Ionic Interactions: The protonated piperidine nitrogen can form a strong ionic bond with acidic residues, such as aspartic acid, which is a crucial anchoring point for many piperidine-based ligands in their receptors. nih.govrsc.org

Hydrophobic Interactions: The phenyl ring is a key feature that engages in hydrophobic interactions with nonpolar pockets within the binding site, contributing significantly to binding affinity and selectivity. researchgate.net

In Vitro Validation: The predictions made by computational models are validated through experimental in vitro assays.

Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity of a compound to a specific receptor. nih.govnih.gov By competing with a known radiolabeled ligand, the affinity (expressed as a Ki value) of a test compound like a this compound derivative can be precisely measured. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, in vitro assays are used to measure the compound's ability to inhibit enzyme activity, typically yielding an IC₅₀ value. nih.gov

Cell-Based Assays: Functional assays in cell lines are used to determine whether the compound acts as an agonist or antagonist at a receptor and to assess downstream cellular effects like changes in signaling pathways or cytotoxicity. nih.govresearchgate.net

The following table details the types of molecular interactions and the methods used to identify them.

| Interaction Type | Description | Identification Method | References |

| Ionic Bonding | Electrostatic attraction between the protonated piperidine nitrogen and an acidic amino acid residue. | In Silico: Molecular Docking. In Vitro: Binding assays with site-directed mutagenesis. | nih.govrsc.org |

| Hydrogen Bonding | Interaction involving the hydroxyl group or other H-bond donors/acceptors with receptor residues. | In Silico: Molecular Docking. In Vitro: X-ray crystallography, binding assays. | rsc.org |

| Hydrophobic Interactions | The phenyl group fitting into a nonpolar pocket of the receptor. | In Silico: Molecular Docking. In Vitro: Structure-activity relationship studies. | researchgate.net |

| Binding Affinity (Ki) | A quantitative measure of how tightly a ligand binds to a receptor. | In Vitro: Radioligand binding assays. | nih.govnih.gov |

| Functional Activity | Determination of whether a ligand activates (agonist) or blocks (antagonist) a receptor. | In Vitro: Cell-based functional assays (e.g., measuring second messengers). | nih.gov |

Through the integrated application of these advanced synthetic, computational, and experimental techniques, research on this compound and its derivatives continues to evolve, opening unexplored avenues for the discovery of novel chemical probes and therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,3-trimethyl-4-phenyl-4-piperidinol and its analogues in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protocols with nucleophilic substitution or reductive amination. For example, derivatives can be synthesized by reacting substituted phenyl groups with piperidine precursors under reflux conditions (e.g., ethanol, 12–24 hours). Post-synthetic purification via recrystallization (using methanol/ethanol) ensures purity. Yields vary (70–85%) depending on substituent bulk and reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons appear at δ 7.2–7.8 ppm, while piperidine protons resonate between δ 1.5–3.5 ppm .

- IR : Stretching vibrations for hydroxyl (3200–3600 cm) and C-F bonds (1100–1250 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 528.7889 for hydrobromide derivatives) .

Q. What safety precautions are essential when handling 4-piperidinol derivatives with reactive functional groups during synthesis?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., DMSO), wear nitrile gloves, and employ explosion-proof equipment for reactions involving halogenated reagents. Consult SDS for specific hazards (e.g., skin irritation from hydrobromic acid in hydrobromide salts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point and spectral data observed across different synthetic batches of 4-piperidinol derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading).

- Orthogonal Analysis : Cross-validate using DSC (melting point) and XRD (crystallinity). For example, batch-dependent polymorphism may explain melting point variations (e.g., 137–139°C vs. 220°C) .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) affecting purity .

Q. What strategies are employed to determine the stereochemical configuration of chiral centers in 4-piperidinol compounds using X-ray crystallography?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Assign absolute configuration using Flack parameters. For example, (3R,4R)-stereoisomers show distinct torsion angles (5–10°) compared to (3S,4S) derivatives .

- Computational Validation : Compare experimental XRD data with DFT-optimized structures (e.g., using Gaussian09) to confirm stereochemistry .

Q. How do variations in substituent groups on the piperidine ring affect the physicochemical properties and reactivity of these compounds?

- Methodological Answer :

- Hydrophobicity : Electron-withdrawing groups (e.g., -CF) increase logP (measured via shake-flask method), impacting solubility. For example, trifluoromethyl derivatives dissolve poorly in water but well in DMSO .

- Reactivity : Bulky substituents (e.g., adamantyl) sterically hinder nucleophilic attacks, reducing reaction rates. Kinetic studies (e.g., UV-Vis monitoring) quantify these effects .

Q. What experimental approaches are used to validate the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS (e.g., hydrolysis of ester groups).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss >200°C indicates thermal instability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.